(3Z)-5-(4-ethoxyphenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2-one
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Overview
Description
The compound (3Z)-5-(4-ethoxyphenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2-one is a synthetic organic molecule characterized by its unique structure, which includes an ethoxyphenyl group and an iodofuran group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(4-ethoxyphenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2-one typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzaldehyde and 5-iodofuran-2-carbaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 4-ethoxybenzaldehyde and 5-iodofuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The iodofuran moiety can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine
Biological Studies: Used in studies to understand its interaction with biological targets.
Industry
Material Science:
Agriculture: Possible use as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (3Z)-5-(4-ethoxyphenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-(4-methoxyphenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2-one
- (3Z)-5-(4-ethoxyphenyl)-3-[(5-bromofuran-2-yl)methylidene]furan-2-one
Uniqueness
- Structural Features : The presence of both ethoxyphenyl and iodofuran groups makes it unique compared to similar compounds.
- Reactivity : The specific reactivity of the iodofuran moiety provides distinct chemical properties.
Properties
IUPAC Name |
(3Z)-5-(4-ethoxyphenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IO4/c1-2-20-13-5-3-11(4-6-13)15-10-12(17(19)22-15)9-14-7-8-16(18)21-14/h3-10H,2H2,1H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMZDEWNCZLHLE-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)I)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)I)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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